3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one
Overview
Description
3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one, also known as 25I-NBOMe, is a synthetic psychoactive substance that belongs to the phenethylamine family. It is a potent agonist of the serotonin 2A receptor and has been found to have hallucinogenic effects in humans. The purpose of
Mechanism of Action
The mechanism of action of 3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one involves its binding to the serotonin 2A receptor, which leads to the activation of a signaling cascade that ultimately results in changes in brain activity and behavior. It has been suggested that the hallucinogenic effects of 3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one may be mediated by its ability to alter the balance between excitatory and inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one include changes in brain activity, alterations in mood and perception, and changes in heart rate and blood pressure. It has been found to induce hallucinations, altered states of consciousness, and changes in sensory perception. In addition, it has been reported to cause vasoconstriction, tachycardia, and hypertension.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one in lab experiments include its potency and selectivity for the serotonin 2A receptor, which makes it a useful tool for studying the effects of hallucinogens on the brain and behavior. However, its potential for abuse and toxicity limits its use in human studies, and caution must be exercised when handling and administering the substance.
Future Directions
For research on 3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one include further investigation of its mechanism of action, its effects on brain connectivity and network organization, and its potential therapeutic applications. In addition, studies are needed to determine the long-term effects of exposure to 3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one and its potential for addiction and toxicity. Finally, research is needed to develop safer and more effective treatments for psychiatric disorders that involve alterations in serotonin signaling, such as depression and anxiety.
Scientific Research Applications
3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one has been used in scientific research to study the effects of hallucinogens on the brain and behavior. It has been found to be a potent agonist of the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also shown that 3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one can induce changes in brain activity, including alterations in connectivity and functional network organization.
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-1-(4-ethylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-14-5-7-15(8-6-14)18(21)11-12-20-17-13-16(22-2)9-10-19(17)23-3/h5-13,20H,4H2,1-3H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJPUEVBOLKLPD-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CNC2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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